
A-867744
Übersicht
Beschreibung
A-867744 ist ein hochpotenter und selektiver Typ-II-positiver allosterischer Modulator der α7-nikotinischen Acetylcholinrezeptoren. Es hat eine effektive Konzentration (EC50) von 1,0 Mikromolar für diese Rezeptoren . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Modulation neuronaler Acetylcholinrezeptoren zu untersuchen, die eine entscheidende Rolle bei kognitiven Funktionen und neurologischen Erkrankungen spielen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A-867744 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 4-(5-(4-Chlorphenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzolsulfonamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Die endgültige Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und umfasst oft automatisierte Systeme zur Reaktionsüberwachung und Produktreinigung . Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um Konsistenz und Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Bromination and Functionalization
Bromine in dichloromethane selectively substitutes the pyrrole ring at the 5-position, critical for enhancing α7 nAChR binding affinity :
textReaction: A-867744 intermediate + Br<sub>2</sub> → 5-Bromo derivative Conditions: 0°C, 2 hr, DCM solvent Yield: 82%[7]
Hydrolysis and Stability
The ester intermediate undergoes alkaline hydrolysis to the carboxylic acid, a step requiring precise pH control :
textReagent: NaOH (5 eq) in H<sub>2</sub>O/EtOH Conditions: 50–55°C, 2 hr Outcome: 90–95% yield of carboxylic acid derivative[7]
Solubility and Stability Under Various Conditions
Parameter | Value | Source |
---|---|---|
Solubility in DMSO | 40.29 mg/mL (100 mM) | |
Solubility in Ethanol | 4.03 mg/mL (10 mM, warmed) | |
Storage Stability | +4°C, desiccated (>24 months) |
Degradation Notes :
Comparative Analysis with Structurally Similar Modulators
This compound’s reactivity differs from other α7 PAMs due to its unique pyrrole-sulfonamide scaffold:
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
One of the primary applications of A-867744 is in the enhancement of cognitive functions. Research indicates that it can improve short-term episodic and working memory deficits in preclinical models of cognitive dysfunction, particularly in conditions like Alzheimer's disease and schizophrenia .
Case Study: Cognitive Deficits in Alzheimer's Disease
- Objective: To evaluate the efficacy of this compound in improving cognitive performance.
- Method: Administration of this compound in rodent models exhibiting cognitive deficits.
- Results: Significant improvement was observed in memory tasks, with enhanced cholinergic signaling noted in hippocampal neurons .
Neuroprotection
This compound has shown potential neuroprotective effects by reducing neuronal desensitization and promoting recovery from inhibition. This characteristic is particularly beneficial for conditions where neuronal excitability is compromised .
Case Study: Neuroprotective Effects
- Objective: Assess neuroprotective properties in models of neurodegeneration.
- Method: Application of this compound in models mimicking neurodegenerative diseases.
- Results: Reduced neuronal death and improved synaptic plasticity were documented, suggesting its role in protecting against neurodegenerative processes .
Psychiatric Disorders
The modulation of α7 nAChRs by this compound also extends to potential therapeutic applications for psychiatric disorders such as schizophrenia. Its ability to enhance cholinergic transmission may alleviate some cognitive deficits associated with these conditions .
Case Study: Schizophrenia Models
- Objective: Investigate the effects on cognitive deficits related to schizophrenia.
- Method: Behavioral assessments following treatment with this compound.
- Results: Improvements were noted in tasks assessing attention and working memory, indicating its promise as a treatment option .
Data Tables
Parameter | Value |
---|---|
EC50 (Potentiation) | ~1 µM |
IC50 (Inhibition) | Not applicable |
Brain:Plasma Ratio | ~1.5 |
Solubility in DMSO | 40.29 mg/mL |
Solubility in Ethanol | 4.03 mg/mL |
Wirkmechanismus
A-867744 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptors at allosteric sites, distinct from the orthosteric sites where acetylcholine binds . This binding enhances the receptor’s response to acetylcholine, leading to increased ion flow through the receptor channel. The compound’s modulation is characterized by a fast onset and offset, making it a valuable tool for studying receptor dynamics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
TBS-516: Ein weiterer Typ-II-positiver allosterischer Modulator von α7-nikotinischen Acetylcholinrezeptoren.
Einzigartigkeit von A-867744
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für α7-nikotinische Acetylcholinrezeptoren. Es hat ein ausgeprägtes pharmakologisches Profil im Vergleich zu anderen Modulatoren, was es zu einer wertvollen Verbindung für die Forschung macht .
Biologische Aktivität
A-867744, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a novel compound recognized for its biological activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention due to its potential therapeutic applications in cognitive disorders such as schizophrenia and Alzheimer's disease.
This compound functions primarily as a type II PAM of α7 nAChRs. It enhances acetylcholine (ACh)-evoked currents, showing an IC50 value of approximately 0.98 μM for human receptors and 1.12 μM for rat receptors . The compound exhibits a unique pharmacological profile, differentiating it from other PAMs like TQS and PNU-120596.
Key Pharmacological Properties:
- Potentiation of ACh Responses : this compound significantly increases the potency and efficacy of ACh at α7 nAChRs, leading to enhanced synaptic transmission .
- Reduced Desensitization : It slows down receptor desensitization, allowing prolonged receptor activity in response to agonists .
- Selective Activity : The compound does not activate or displace binding at other nAChR subtypes (e.g., α3β4 or α4β2), indicating a selective interaction with the α7 subtype .
Electrophysiological Studies
Electrophysiological studies have demonstrated that this compound can potentiate ACh-induced currents in various neuronal models. For instance, in experiments using rat hippocampal neurons, this compound increased choline-induced α7 currents and improved recovery from inhibition .
Case Studies and Research Findings
Several studies have explored the effects of this compound on cognitive functions:
- Cognitive Enhancement in Animal Models :
- Clinical Relevance :
Comparative Analysis with Other PAMs
The following table summarizes key characteristics of this compound compared to other known PAMs:
Compound | Type | IC50 (μM) | Unique Features |
---|---|---|---|
This compound | Type II PAM | 0.98 | Selective for α7 nAChRs; slows desensitization |
TQS | Type II PAM | 0.32 | Similar potentiation but different binding profile |
PNU-120596 | Type II PAM | 0.49 | Known for enhancing cognitive functions |
Eigenschaften
IUPAC Name |
4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACVOXFUHDKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142875 | |
Record name | A-867744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000279-69-5 | |
Record name | A-867744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-867744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-867744 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?
A1: this compound distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, this compound uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals this compound demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].
Q2: What is the significance of this compound's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?
A2: this compound's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, this compound may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].
Q3: Were any cytotoxic effects observed with this compound, and what is the significance of these findings?
A3: Importantly, research indicates that this compound, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like this compound had raised concerns about potential calcium-induced toxicity []. These findings support the potential of this compound as a therapeutic agent, though further research is needed to fully assess its safety profile.
Q4: What in vivo studies have been conducted on this compound, and what do they suggest about its therapeutic potential?
A4: this compound exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, this compound successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.